5-Methyl-4-phenylisoxazole-3-carboxylic acid
Description
5-Methyl-4-phenylisoxazole-3-carboxylic acid is an isoxazole derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure includes a methyl group at position 5, a phenyl group at position 4, and a carboxylic acid moiety at position 3 (Figure 1). Isoxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(8-5-3-2-4-6-8)10(11(13)14)12-15-7/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWBADSUUGNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride to form the isoxazole ring, followed by carboxylation at the 3-position. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Acyl Chloride Formation
The carboxylic acid group undergoes conversion to acyl chloride, a critical intermediate for further derivatization.
Reaction Conditions and Reagents:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Bis(trichloromethyl) carbonate (triphosgene) | Organic solvents (e.g., THF, DCM) | 20–150°C | 85–92% |
Mechanism :
-
Triphosgene reacts with the carboxylic acid to form the corresponding acyl chloride via nucleophilic substitution, releasing CO₂ and HCl.
Application : -
Acyl chlorides are precursors for amides, esters, and other derivatives used in medicinal chemistry (e.g., kinase inhibitors) .
Amide Coupling Reactions
The carboxylic acid participates in amide bond formation, a cornerstone of peptidomimetic drug design.
Typical Coupling Agents:
| Coupling Agent | Base | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| HBTU/HATU | DIPEA | DMF | 1–2 days | 70–95% |
Example :
-
Reaction with N,N-diethyl-p-phenylenediamine yields N-(4-(diethylamino)phenyl)-5-methyl-4-phenylisoxazole-3-carboxamide , a scaffold explored in cardiac transcription factor modulation .
Substitution Reactions on the Isoxazole Ring
The isoxazole ring undergoes electrophilic and nucleophilic substitutions, influenced by substituent electronic effects.
Key Reactions:
Mechanistic Insight :
-
Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxylic acid group.
Esterification and Hydrolysis
The carboxylic acid is esterified for protection or prodrug strategies.
Conditions:
| Esterification Agent | Catalyst | Solvent | Yield | Hydrolysis Conditions | Reference |
|---|---|---|---|---|---|
| Alkyl halides (e.g., MeI) | K₂CO₃ | DMF | 80–90% | LiOH/THF-H₂O |
Example :
Reduction and Oxidation
The carboxylic acid and isoxazole ring participate in redox reactions.
Reduction:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| NaBH₄ | Primary alcohol (from ester) | MeOH/THF, 0°C→rt |
Oxidation:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Oxazole N-oxide | H₂O/EtOH, reflux |
Heterocycle Functionalization
The isoxazole ring participates in cycloadditions and ring-opening reactions.
Example Reaction:
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-Methyl-4-phenylisoxazole-3-carboxylic acid is in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb).
Case Study: Inhibition of Mycobacterium tuberculosis
Recent studies have focused on the rational design of isoxazole derivatives as growth inhibitors for Mtb. The compound has shown promising results in inhibiting Mtb strains, which are increasingly becoming resistant to existing treatments. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activity against Mtb, demonstrating significant potency with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound 1 | >500 | - |
| Compound 2 | 17 | 1.6-fold over hPTP1B |
| Compound 5 | 0.9 | 141-fold over hPTP1B |
These findings suggest that modifications to the isoxazole structure can enhance both potency and selectivity against bacterial targets while minimizing effects on human phosphatases .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase enzymes (COX).
Case Study: Selective COX-1 Inhibition
Research revealed that derivatives of this compound could selectively inhibit COX-1 without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The crystal structure analysis showed how these compounds bind selectively to COX-1, potentially leading to safer anti-inflammatory medications .
| Compound | COX-1 Inhibition | GI Toxicity |
|---|---|---|
| Mofezolac | Moderate | Yes |
| P6 (5-Methyl derivative) | High | No |
This selectivity is crucial for developing new therapeutic agents that provide pain relief without adverse gastrointestinal effects.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting xanthine oxidase, an important enzyme involved in purine metabolism and linked to gout.
Case Study: Xanthine Oxidase Inhibition
A series of derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that certain modifications to the isoxazole structure could enhance inhibitory activity significantly, making these compounds potential candidates for treating hyperuricemia and gout .
| Compound | Xanthine Oxidase IC50 (μM) |
|---|---|
| Derivative A | 25 |
| Derivative B | 15 |
These findings highlight the potential of this compound as a scaffold for developing new therapeutics targeting metabolic disorders.
Synthesis of Pharmaceutical Intermediates
Beyond direct therapeutic applications, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including penicillin derivatives.
Synthesis Pathway
The compound's carboxylic acid functionality allows it to participate in acylation reactions, facilitating the formation of complex structures required in drug synthesis .
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate inflammatory pathways, providing anti-inflammatory effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Selected Isoxazole Derivatives
*Molecular weight inferred from positional isomer data.
Biological Activity
5-Methyl-4-phenylisoxazole-3-carboxylic acid (5M4PICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5M4PICA features an isoxazole ring structure, which is known for its potential pharmacological properties. The compound has the molecular formula C11H9N1O3 and a molecular weight of approximately 203.19 g/mol. The presence of a methyl group at position 5 and a phenyl group at position 4 contributes to its unique biological profile.
The biological activity of 5M4PICA is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : 5M4PICA has been shown to inhibit certain enzymes, including cyclooxygenases, which are crucial mediators in inflammatory processes.
- Antimicrobial Activity : Research indicates that derivatives of this compound can effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the modulation of signaling pathways involved in inflammation .
Biological Activity Data
A summary of the biological activities and their respective IC50 values (concentration required to inhibit 50% of the target activity) is presented in Table 1.
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Cyclooxygenase inhibition | 17 | |
| Mycobacterium tuberculosis inhibition | 0.9 | |
| Anti-inflammatory effect | >500 |
Study on Antimicrobial Activity
In a study assessing the antimicrobial properties of 5M4PICA against M. tuberculosis, it was found that the compound demonstrated significant inhibitory effects at low concentrations. The study highlighted that modifications in the structure could enhance potency and selectivity against bacterial targets .
Study on Cytotoxicity
A cytotoxicity assessment was conducted using several human cancer cell lines, including HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The results indicated moderate cytotoxic activity with IC50 values ranging from 19.0 to 42.1 μM for various derivatives . These findings suggest that structural modifications can lead to improved anticancer properties.
Comparative Analysis with Similar Compounds
Table 2 compares 5M4PICA with other structurally similar compounds to highlight differences in biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Methyl group at position 5; potential for diverse activities. |
| 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | Structure | Bromine substitution may enhance antimicrobial potency. |
| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | Structure | Methoxy group may influence solubility and bioavailability. |
Q & A
Q. What are the established synthetic routes for 5-methyl-4-phenylisoxazole-3-carboxylic acid, and what are the critical reaction parameters?
The compound is synthesized via a Claisen-Schmidt condensation reaction. A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous ZnCl₂ (0.1 mmol) is heated to 60°C without solvent for 1 hour. After ethanol addition and stirring, the intermediate ethyl ester is hydrolyzed with 5% NaOH (10 mL, 4 hours) and acidified to yield the final product . Key parameters include stoichiometric ratios, temperature control, and TLC monitoring for reaction completion. Recrystallization from ethanol ensures purity.
Q. What analytical techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 11.953 Å, b = 5.981 Å, c = 14.142 Å, and β = 105.548° . Hydrogen bonding (O–H···O, 2.67 Å) and π–π stacking (3.96 Å interplanar distance) stabilize the crystal lattice . Complementary techniques like NMR, IR, and mass spectrometry validate functional groups and molecular weight.
Q. How is the compound stored to ensure stability in laboratory settings?
Store in airtight containers at 0–6°C, protected from light and moisture. Avoid contact with oxidizing agents or heat sources to prevent decomposition .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
Contradictions may arise from polymorphic variations or impurities. Use SCXRD to confirm crystal packing consistency . Pair HPLC with mass spectrometry to identify byproducts (e.g., unhydrolyzed esters). Computational tools like Gaussian or ORCA can model tautomeric equilibria or protonation states affecting NMR shifts .
Q. What strategies optimize reaction yield during synthesis?
Yield improvements focus on:
- Catalyst screening : Replace ZnCl₂ with Lewis acids like BF₃·Et₂O to enhance cyclization efficiency.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to accelerate intermediate formation.
- Temperature gradients : Gradual heating (40°C → 80°C) reduces side reactions . Documented yields from ethanol recrystallization are ~70–80%; microwave-assisted synthesis may further enhance kinetics.
Q. How can computational chemistry predict the compound’s bioactivity or reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes linked to isoxazole bioactivity) . For reactivity, simulate transition states in hydrolysis or esterification using CP2K or NWChem.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
